Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride
Description
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound featuring a fused pyrrolopyridine core with a partially saturated dihydro ring system. Its molecular formula is C₉H₉ClN₂O₃ (including the hydrochloride salt), with a molar mass of 228.63 g/mol . The compound is a white crystalline solid, insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . Key physicochemical properties include a predicted boiling point of 427.8°C, density of 1.351 g/cm³, and a pKa of 12.07, indicating weak basicity . It is commonly used as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents, owing to its structural resemblance to bioactive pyrrolopyridine derivatives .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6;/h2-3,10H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUXIKMOUGKOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyridine derivative, followed by cyclization to form the pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibition
Recent studies have highlighted the efficacy of pyrrolo[3,2-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in various cancers. Compounds based on this scaffold have demonstrated significant activity against FGFR1, FGFR2, and FGFR3. For instance, a derivative exhibited IC50 values of 7 nM for FGFR1, indicating strong inhibitory potential against breast cancer cell proliferation and migration .
Cancer Therapeutics
The compound has been investigated for its role in targeting cancer cell signaling pathways. The abnormal activation of FGFRs is associated with tumor progression; thus, compounds like methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are being explored as therapeutic agents to inhibit these pathways effectively .
Synthesis and Structure-Based Design
The synthesis of methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves a multi-step process that can be optimized using structure-based design techniques. This approach allows researchers to modify the compound's structure to enhance its biological activity and selectivity towards specific targets such as FGFRs .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Pyrrolopyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns, ring saturation, and salt forms. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
| Compound Name | CAS No. | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|---|
| Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride | 1190311-14-8 | Pyrrolo[3,2-b]pyridine (dihydro) | 5-COOCH₃, HCl salt | C₉H₉ClN₂O₃ | 228.63 |
| 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride [12] | 1810070-18-8 | Pyrrolo[2,3-b]pyridine (dihydro) | 5-Br, HCl salt | C₇H₈BrClN₂ | 257.51 |
| Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate [13] | N/A | Pyrrolo[3,2-b]pyridine | 7-Cl, 2-COOCH₃ | C₉H₇ClN₂O₂ | 222.62 |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one [9] | 1190314-60-3 | Pyrrolo[2,3-b]pyridine (dihydro) | 5-Cl, 2-oxo | C₇H₅ClN₂O | 168.58 |
Key Observations :
- Core Structure : The position of ring fusion (e.g., [3,2-b] vs. [2,3-b]) alters electronic distribution and steric effects, impacting binding affinity in biological targets .
- Substituents : The methyl ester group at position 5 in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., compounds 10a–c in ) . Bromo and chloro substituents increase molecular weight and may improve halogen bonding interactions .
- Salt Forms : Hydrochloride salts improve water solubility compared to free bases but are less soluble than dihydrochloride salts (e.g., ’s dihydrochloride dihydrate) .
Physicochemical Properties
| Property | Target Compound | 5-Bromo Analog [12] | 7-Chloro Isomer [13] | 5-Chloro-2-oxo Derivative [9] |
|---|---|---|---|---|
| Boiling Point (°C) | 427.8 (predicted) | N/A | N/A | N/A |
| pKa | 12.07 | N/A | N/A | ~10–11 (estimated) |
| Solubility | Insoluble in water; soluble in ethanol/DCM | Likely similar | Insoluble in water | Low water solubility |
Notable Trends:
- The 5-carboxylate ester in the target compound contributes to higher boiling points compared to non-esterified analogs .
- Oxo groups (e.g., in CAS 5654-97-7) reduce basicity due to electron-withdrawing effects, lowering pKa values .
Biological Activity
Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10N2O2·HCl
- Molecular Weight : 178.19 g/mol
- CAS Number : 1595279-39-2
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise as fibroblast growth factor receptor (FGFR) inhibitors, which are critical in various cancers due to their role in tumor growth and metastasis.
- Antimicrobial Properties : Some compounds within this class have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens.
- Neuroprotective Effects : Pyrrolo[3,2-b]pyridine derivatives are also being investigated for their potential in treating neurological disorders.
The mechanisms through which methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride exerts its effects are still under investigation. However, several studies suggest the following pathways:
- FGFR Inhibition : Compounds similar to methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have been shown to inhibit FGFR signaling pathways. For instance, derivatives have displayed IC50 values in the nanomolar range against FGFR1–4, indicating potent inhibitory activity against these receptors .
- Antimycobacterial Activity : Research has highlighted that certain pyrrolo derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
- Neuroprotective Mechanisms : Some studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for further development in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Study on FGFR Inhibition
A study focused on a series of pyrrolo[3,2-b]pyridine derivatives revealed that compound 4h exhibited significant FGFR inhibitory activity. In vitro assays demonstrated that it inhibited breast cancer cell proliferation and induced apoptosis while also reducing cell migration and invasion .
Antimycobacterial Research
Another investigation into the antimicrobial properties of pyrrolo derivatives found that certain esters showed promising activity against Mycobacterium tuberculosis. The study reported that while nitriles and amides were inactive (MIC >160 µM), esters had MIC values below 0.15 µM, indicating strong potential for development as anti-tuberculosis agents .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Methyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate hydrochloride?
- Methodology : The compound is typically synthesized via multi-step protocols involving cyclization of pyrrolidine intermediates followed by esterification. For example, analogs like methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate are synthesized by coupling halogenated pyridine precursors with activated esters under palladium catalysis . Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents (e.g., ethanol/water mixtures) .
- Key Considerations : Monitor regioselectivity during cyclization using LCMS and NMR to confirm structural fidelity .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradients) to assess purity (>95%) .
- Spectroscopy : H/C NMR to confirm proton environments (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in pyrrolopyridine core). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol/ethyl acetate and refine using SHELXL .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store as a hydrochloride salt at -20°C in airtight, amber vials under inert gas (N/Ar) to prevent hydrolysis of the ester group or oxidation of the heterocyclic core . Pre-formulation stability studies (e.g., accelerated degradation under heat/humidity) can identify degradation pathways .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder in the pyrrolidine ring) be resolved during structure determination?
- Methodology :
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve data quality.
- Refinement : Apply SHELXL’s restraints (e.g., DFIX, FLAT) to model puckered rings and disorder. Validate using R and electron density maps .
- Conformational Analysis : Employ Cremer-Pople parameters to quantify ring puckering and compare with related structures (e.g., cyclopentane analogs) .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodology :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy) at positions 2 or 6 of the pyrrolopyridine ring to enhance receptor binding. For example, fluorination at position 6 improves metabolic stability .
- Salt Forms : Compare hydrochloride with other salts (e.g., mesylate, tosylate) for solubility and bioavailability using shake-flask solubility assays .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like sigma receptors, followed by in vitro validation .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and assay conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use tools like Prism to statistically compare EC/IC values across datasets. Investigate batch-to-batch variability via LCMS purity checks .
- Off-Target Profiling : Screen against related receptors (e.g., 5-HT vs. 5-HT) to rule out cross-reactivity .
Q. What computational methods predict the compound’s hydrogen-bonding patterns and solid-state stability?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and compute electrostatic potentials, identifying potential H-bond donors/acceptors (e.g., NH in pyrrolidine) .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions in CrystalExplorer to assess packing efficiency and stability .
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., using 96-well plates) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
